molecular formula C23H24Br2O4 B2594837 Diethyl 3,3'-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate CAS No. 204265-70-3

Diethyl 3,3'-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate

Cat. No.: B2594837
CAS No.: 204265-70-3
M. Wt: 524.249
InChI Key: ZWRMOCJUDYIGND-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate is a chemical compound with the molecular formula C21H22Br2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene ring. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate typically involves the bromination of fluorene derivatives followed by esterification. One common method involves the bromination of 9,9-dimethylfluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the reaction with diethyl malonate under basic conditions to form the desired dipropanoate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to prevent over-bromination, and the esterification is carried out using efficient catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted fluorene derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate is unique due to its specific ester groups and bromine substitution pattern, which confer distinct chemical reactivity and physical properties. These features make it particularly useful in the synthesis of specialized polymers and in applications requiring precise molecular interactions .

Properties

IUPAC Name

ethyl 3-[2,7-dibromo-9-(3-ethoxy-3-oxopropyl)fluoren-9-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Br2O4/c1-3-28-21(26)9-11-23(12-10-22(27)29-4-2)19-13-15(24)5-7-17(19)18-8-6-16(25)14-20(18)23/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRMOCJUDYIGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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